![molecular formula C18H18Cl2N2O B4264878 1-[(3,4-dichlorophenyl)acetyl]-4-phenylpiperazine](/img/structure/B4264878.png)
1-[(3,4-dichlorophenyl)acetyl]-4-phenylpiperazine
Vue d'ensemble
Description
1-[(3,4-dichlorophenyl)acetyl]-4-phenylpiperazine, commonly known as DCPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DCPP belongs to the class of piperazine derivatives and is a potent serotonin receptor agonist.
Mécanisme D'action
DCPP acts as a partial agonist of the 5-HT1A and 5-HT2A receptors. It has been shown to increase the release of serotonin, dopamine, and norepinephrine in the brain. This results in an increase in neurotransmitter activity, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
DCPP has been shown to have anxiolytic and antidepressant effects in animal studies. It has also been found to improve cognitive function and memory in rats. In addition, DCPP has been shown to have antipsychotic effects in animal models of schizophrenia.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using DCPP in lab experiments is its potency and selectivity for the 5-HT1A and 5-HT2A receptors. This makes it a useful tool for studying the role of these receptors in various physiological and pathological conditions. However, one of the limitations of DCPP is its poor solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research related to DCPP. One area of interest is its potential use in the treatment of depression and anxiety disorders. Further studies are needed to determine the optimal dosage and administration route for these conditions. Another area of interest is its potential use in the treatment of schizophrenia. Studies are needed to determine the efficacy and safety of DCPP in human patients with this condition. Finally, there is a need for further research to elucidate the molecular mechanisms underlying the therapeutic effects of DCPP. This may lead to the development of more potent and selective compounds for the treatment of various neuropsychiatric disorders.
Conclusion:
In conclusion, DCPP is a promising compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a potent agonist of the 5-HT1A and 5-HT2A receptors and has been investigated for its potential use in the treatment of depression, anxiety, and schizophrenia. Further research is needed to determine the optimal dosage and administration route for these conditions, as well as to elucidate the molecular mechanisms underlying its therapeutic effects.
Applications De Recherche Scientifique
DCPP has been extensively studied for its potential therapeutic applications. It has been found to be a potent agonist of the 5-HT1A and 5-HT2A receptors, which are involved in the regulation of mood, anxiety, and cognition. DCPP has been investigated for its potential use in the treatment of depression, anxiety, and schizophrenia.
Propriétés
IUPAC Name |
2-(3,4-dichlorophenyl)-1-(4-phenylpiperazin-1-yl)ethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N2O/c19-16-7-6-14(12-17(16)20)13-18(23)22-10-8-21(9-11-22)15-4-2-1-3-5-15/h1-7,12H,8-11,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSMVAPZVPMCVLC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CC3=CC(=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dichlorophenyl)-1-(4-phenylpiperazin-1-yl)ethanone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.